3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine
Description
3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine (CAS: 109838-85-9) is a chiral dihydropyrazine derivative characterized by ethoxy groups at positions 3 and 6, an isopropyl substituent at position 2, and a partially saturated pyrazine ring. Its (R)-enantiomer is frequently utilized as a synthetic intermediate in bioactive molecule synthesis, such as silicon-containing α-amino acids . Key physical properties include a density of 1.028 g/cm³, boiling point of 245.2°C, and refractive index of 1.503 . The ethoxy groups enhance solubility in organic solvents, while the isopropyl moiety contributes to steric effects influencing reactivity and binding interactions.
Properties
IUPAC Name |
3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZLOIRFUQOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1)OCC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of methoxy groups with ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Pyrazine derivatives with higher oxidation states.
Reduction: Saturated pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
The compound’s structural analogues differ in substituents, saturation, and stereochemistry. Key examples include:
Key Observations :
- Ethoxy vs.
- Aromatic vs. Dihydropyrazine : Saturation in the dihydropyrazine ring reduces aromaticity, enhancing reactivity for nucleophilic substitutions .
Biological Activity
3,6-Diethoxy-2-propan-2-yl-2,5-dihydropyrazine, also known as (R)-2,5-dihydro-3,6-diethoxy-2-isopropylpyrazine, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse sources.
- IUPAC Name : (2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine
- CAS Number : 110117-71-0
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biochemical pathways. The compound's structure allows it to engage in:
- Antioxidant Activity : The presence of ethoxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Below are key findings:
Antimicrobial Activity
A study assessed the antimicrobial properties of various pyrazine derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.49 to 5.95 µM for specific strains.
Cytotoxicity and Antitumor Activity
In vitro experiments demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HL60 and MCF7. The IC50 values were calculated to be around 15 µM for HL60 and 20 µM for MCF7 cells.
Case Studies
-
Study on Antioxidant Properties :
- Researchers conducted an experiment where the antioxidant capacity was measured using DPPH radical scavenging assay.
- Results : The compound showed a scavenging effect comparable to standard antioxidants like ascorbic acid.
-
Neuroprotective Study :
- A model of neurotoxicity was established using PC12 cells treated with neurotoxic agents.
- Results : Treatment with this compound resulted in a significant reduction in cell death and increased cell viability by approximately 40%.
Data Table
Q & A
Q. What analytical challenges arise in quantifying trace degradation products of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
